

physical characteristics of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

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Compound of Interest

Compound Name:	(S)-1-(4-(Trifluoromethyl)phenyl)ethanol
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An In-depth Technical Guide to the Physical Characteristics of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**, a chiral alcohol of interest in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Physicochemical Properties

(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral compound with a stereogenic center at the carbon atom bearing the hydroxyl group. Its physical properties are crucial for its identification, purification, and use in stereospecific reactions.

General and Computational Properties

The following table summarizes the key physical and computed properties of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.

Property	Value	Source
Molecular Formula	C ₉ H ₉ F ₃ O	PubChem[1]
Molecular Weight	190.16 g/mol	PubChem[1]
Appearance	Clear colorless to pale yellow liquid	Echemi[2], Thermo Fisher Scientific[3]
IUPAC Name	(1S)-1-[4-(trifluoromethyl)phenyl]ethanol	PubChem[1]
CAS Number	99493-93-3	ChemicalBook[4]
XLogP3	2.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Experimental Physical Properties

This table presents the experimentally determined physical properties of 1-(4-(Trifluoromethyl)phenyl)ethanol. It is important to note that some of these values are reported for the racemic mixture, as the stereochemistry does not significantly affect these particular physical constants.

Property	Value	Conditions	Source
Boiling Point	233 °C	at 760 mmHg	ChemScene (for (R)-enantiomer)
116-118 °C	at 20 Torr	Echemi[2]	
106-107 °C	at 8 mmHg	ChemicalBook[5]	
62-63 °C	at 0.5 mmHg	Sigma-Aldrich, Fisher Scientific[6]	
Density	1.237 g/mL	at 25 °C	Echemi[2], ChemicalBook[5]
1.234 g/mL	ChemicalBook[4]		
Refractive Index (n _{20/D})	1.458	at 20 °C	Echemi[2], ChemicalBook[5]
1.4560-1.4600	at 20 °C	Thermo Fisher Scientific[3]	
Flash Point	98 °C	ChemScene (for (R)-enantiomer), Sigma-Aldrich	
209 °F	ChemicalBook[5]		
pKa	13.98 ± 0.20	Predicted	Echemi[2], ChemicalBook[4]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Melting Point

Since **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** is a liquid at room temperature, this protocol would apply to its solid derivatives or if the compound itself has a melting point below ambient conditions that requires determination.

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[\[7\]](#)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
 - Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.[\[7\]](#)
 - Introduce a small amount of the powdered sample into the open end of a capillary tube.[\[7\]](#)
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[\[8\]](#)[\[9\]](#)
- Measurement:
 - Place the capillary tube into the sample holder of the melting point apparatus.
 - Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[\[10\]](#)
 - For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point and use a slow heating rate of 1-2 °C per minute.[\[8\]](#)
 - Observe the sample through the magnifying lens.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting:
 - The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
 - For a pure compound, this range is typically narrow (0.5-1 °C).

Measurement of Specific Rotation

As a chiral molecule, **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol** will rotate plane-polarized light.[\[11\]](#)[\[12\]](#) The specific rotation is a characteristic physical property of an enantiomer.

Objective: To measure the specific rotation of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.

Apparatus:

- Polarimeter[\[13\]](#)[\[14\]](#)
- Sodium lamp (D-line, 589 nm)[\[15\]](#)
- Polarimeter cell (sample tube), typically 1 dm in length[\[13\]](#)[\[15\]](#)
- Volumetric flask
- Analytical balance
- Solvent (e.g., chloroform or methanol)

Procedure:

- Instrument Preparation:
 - Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10 minutes for stabilization.[\[13\]](#)

- Blank Measurement:

- Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample.
- Ensure there are no air bubbles in the cell.[13]
- Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

- Sample Preparation:

- Accurately weigh a sample of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.
- Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c), typically in g/mL.[13]

- Sample Measurement:

- Rinse the polarimeter cell with a small amount of the prepared solution.
- Fill the cell with the solution, again ensuring no air bubbles are present.
- Place the filled cell in the polarimeter and record the observed rotation (α).[13]
- Record the temperature at which the measurement is taken.[13]

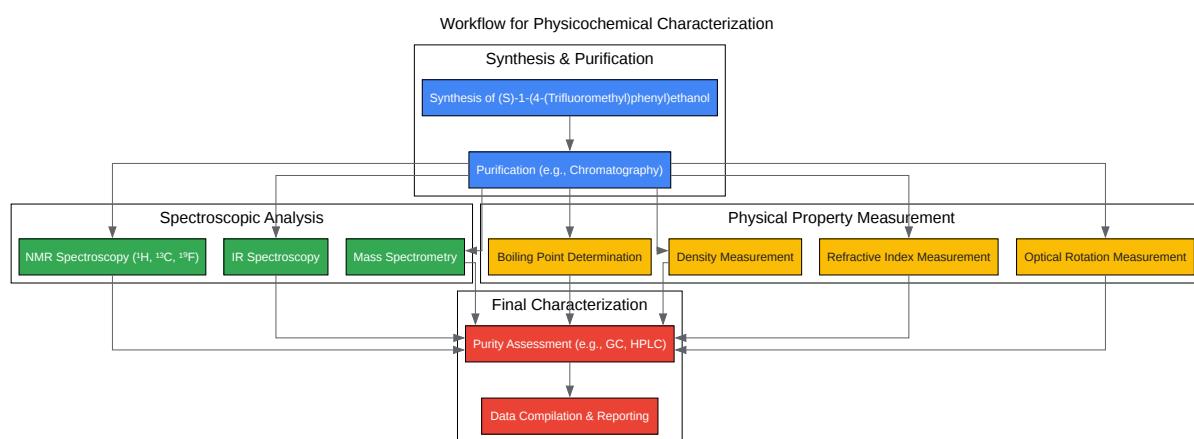
- Calculation of Specific Rotation:

- The specific rotation ($[\alpha]$) is calculated using the following formula:[14][15] $[\alpha]_T\lambda = \alpha / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation.
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of the light (D for the sodium D-line).
 - α is the observed rotation in degrees.[14]
 - l is the path length of the polarimeter cell in decimeters (dm).[14]

- c is the concentration of the solution in g/mL.[14]
- Reporting:
 - The specific rotation is reported with the temperature, wavelength, and solvent used. For example, $[\alpha]_{25D} = +X.X$ (c = Y, solvent). A positive sign indicates dextrorotatory rotation (clockwise), while a negative sign indicates levorotatory rotation (counter-clockwise).[12] [15]

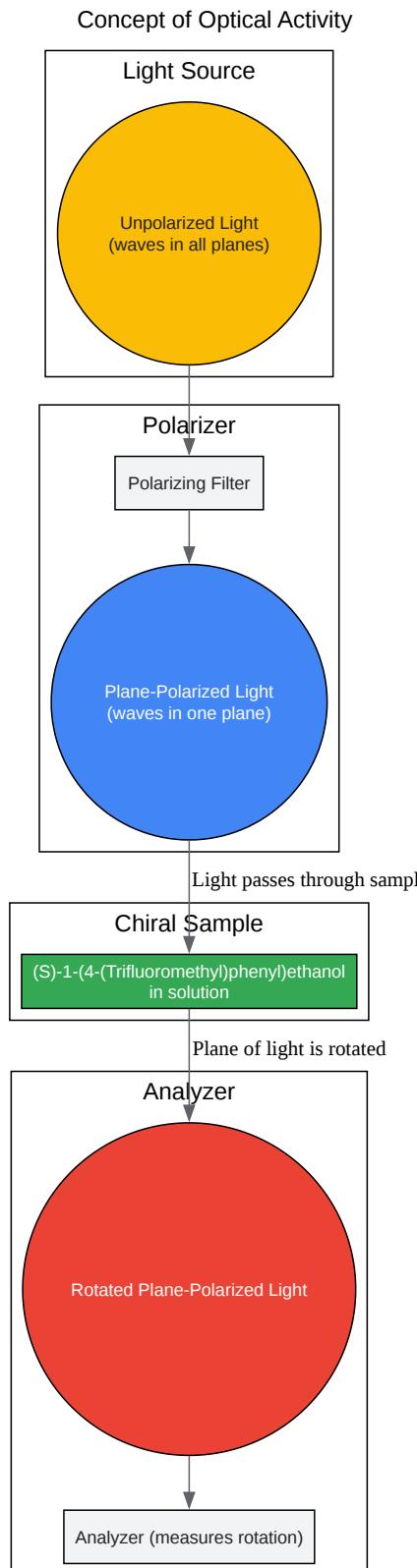
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of **(S)-1-(4-(Trifluoromethyl)phenyl)ethanol**.



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Caption: Workflow for the synthesis, purification, and characterization of the target compound.



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Caption: Illustration of how a chiral compound interacts with plane-polarized light in a polarimeter.

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